molecular formula C16H17BrO B7993135 (2-Bromophenyl)(3-isopropylphenyl)methanol

(2-Bromophenyl)(3-isopropylphenyl)methanol

Cat. No.: B7993135
M. Wt: 305.21 g/mol
InChI Key: KQHGXDWHAYWIOY-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-isopropylphenyl)methanol is an organic compound with the molecular formula C16H17BrO and a molecular weight of 305.21 g/mol . This compound belongs to the class of aromatic alcohols and is characterized by the presence of a bromine atom and an isopropyl group attached to a phenyl ring.

Properties

IUPAC Name

(2-bromophenyl)-(3-propan-2-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-11(2)12-6-5-7-13(10-12)16(18)14-8-3-4-9-15(14)17/h3-11,16,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHGXDWHAYWIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-isopropylphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 3-isopropylphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3-isopropylphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromophenyl)(3-isopropylphenyl)methanol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-isopropylphenyl)methanol is not well-documented. as an aromatic alcohol, it may interact with biological molecules through hydrogen bonding and hydrophobic interactions. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromophenyl)(3-isopropylphenyl)methanol is unique due to the specific positioning of the bromine and isopropyl groups, which can influence its chemical reactivity and interactions with other molecules. This unique structure can lead to different physical and chemical properties compared to its isomers .

Biological Activity

(2-Bromophenyl)(3-isopropylphenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15BrO
  • Molecular Weight : 293.19 g/mol

The presence of bromine and isopropyl groups in its structure may influence its biological activity through interactions with various biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's affinity for target proteins. Additionally, the bromine atom may contribute to increased lipophilicity, allowing better membrane penetration.

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibition properties of similar bromophenol derivatives, which may provide insights into the activity of this compound. For instance, a related compound demonstrated significant inhibition against acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes, with Ki values ranging from 1.63 ± 0.11 to 25.67 ± 4.58 nM .

Enzyme Ki Value (nM)
Carbonic Anhydrase I2.53 ± 0.25
Carbonic Anhydrase II1.63 ± 0.11
Acetylcholinesterase6.54 ± 1.03

These findings suggest that derivatives of bromophenols can be effective in treating conditions like glaucoma and neurodegenerative diseases by modulating enzyme activity.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. While specific data on this compound is limited, related compounds have shown promising results against various bacterial strains, indicating a need for further investigation into this aspect.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study on structurally similar compounds reported that certain bromophenol derivatives exhibited cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar anticancer properties .
  • Neuroprotective Effects : Research has indicated that compounds with similar structural features can exhibit neuroprotective effects by inhibiting enzymes involved in neurodegeneration, such as AChE . This opens avenues for exploring the therapeutic potential of this compound in neurodegenerative diseases.

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